molecular formula C22H34N4O2 B5205185 1-[[1-[6-[Methyl(3-methylbutyl)amino]pyridine-3-carbonyl]piperidin-4-yl]methyl]pyrrolidin-2-one

1-[[1-[6-[Methyl(3-methylbutyl)amino]pyridine-3-carbonyl]piperidin-4-yl]methyl]pyrrolidin-2-one

Cat. No.: B5205185
M. Wt: 386.5 g/mol
InChI Key: NCRWPDZRQHWWDC-UHFFFAOYSA-N
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Description

1-[[1-[6-[Methyl(3-methylbutyl)amino]pyridine-3-carbonyl]piperidin-4-yl]methyl]pyrrolidin-2-one is a complex organic compound with a unique structure that includes a pyridine ring, a piperidine ring, and a pyrrolidinone moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[[1-[6-[Methyl(3-methylbutyl)amino]pyridine-3-carbonyl]piperidin-4-yl]methyl]pyrrolidin-2-one typically involves multiple steps, including the formation of the pyridine and piperidine rings, followed by the introduction of the pyrrolidinone moiety. Common synthetic routes may involve:

    Formation of the pyridine ring: This can be achieved through cyclization reactions involving appropriate precursors.

    Formation of the piperidine ring: This step often involves hydrogenation reactions.

    Introduction of the pyrrolidinone moiety: This can be done through nucleophilic substitution reactions.

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to achieve high yields and purity. This includes controlling parameters such as temperature, pressure, and the use of catalysts to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions

1-[[1-[6-[Methyl(3-methylbutyl)amino]pyridine-3-carbonyl]piperidin-4-yl]methyl]pyrrolidin-2-one can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form different products depending on the conditions and reagents used.

    Reduction: Reduction reactions can be used to modify the functional groups present in the compound.

    Substitution: Nucleophilic and electrophilic substitution reactions can be employed to introduce different substituents into the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Reagents such as alkyl halides and nucleophiles are commonly employed in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

1-[[1-[6-[Methyl(3-methylbutyl)amino]pyridine-3-carbonyl]piperidin-4-yl]methyl]pyrrolidin-2-one has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 1-[[1-[6-[Methyl(3-methylbutyl)amino]pyridine-3-carbonyl]piperidin-4-yl]methyl]pyrrolidin-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups and its potential applications in various fields. Its structure allows for versatile chemical modifications, making it a valuable compound for research and development.

Properties

IUPAC Name

1-[[1-[6-[methyl(3-methylbutyl)amino]pyridine-3-carbonyl]piperidin-4-yl]methyl]pyrrolidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H34N4O2/c1-17(2)8-12-24(3)20-7-6-19(15-23-20)22(28)25-13-9-18(10-14-25)16-26-11-4-5-21(26)27/h6-7,15,17-18H,4-5,8-14,16H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NCRWPDZRQHWWDC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CCN(C)C1=NC=C(C=C1)C(=O)N2CCC(CC2)CN3CCCC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H34N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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